molecular formula C3H4N2O2 B14179275 1-Oxo-2H-1lambda~5~-imidazol-2-ol CAS No. 921604-78-6

1-Oxo-2H-1lambda~5~-imidazol-2-ol

Cat. No.: B14179275
CAS No.: 921604-78-6
M. Wt: 100.08 g/mol
InChI Key: CWLYJPIDGVQREM-UHFFFAOYSA-N
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Description

1-Oxo-2H-1lambda~5~-imidazol-2-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound is characterized by the presence of an oxo group at the first position and a lambda5 notation indicating a pentavalent state of the nitrogen atom. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2H-1lambda~5~-imidazol-2-ol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition of nitriles to form disubstituted imidazoles. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of imidazoles, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-2H-1lambda~5~-imidazol-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, hydroxyl derivatives, and other functionalized imidazole compounds .

Scientific Research Applications

1-Oxo-2H-1lambda~5~-imidazol-2-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in developing new antibiotics and antifungal agents.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 1-Oxo-2H-1lambda~5~-imidazol-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Oxo-2H-1lambda~5~-imidazol-2-ol is unique due to its oxo group and pentavalent nitrogen, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications, distinguishing it from other imidazole derivatives .

Properties

CAS No.

921604-78-6

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

IUPAC Name

1-oxido-2H-imidazol-1-ium-2-ol

InChI

InChI=1S/C3H4N2O2/c6-3-4-1-2-5(3)7/h1-3,6H

InChI Key

CWLYJPIDGVQREM-UHFFFAOYSA-N

Canonical SMILES

C1=NC([N+](=C1)[O-])O

Origin of Product

United States

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